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Technical Support Center: Understanding Aztreonam-Avibactam Resistance in Enterobacterales

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Compound of Interest		
Compound Name:	Aztreonam	
Cat. No.:	B1174560	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating **aztreonam**-avibactam resistance mechanisms in Enterobacterales.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to **aztreonam**-avibactam in Enterobacterales?

A1: Resistance to **aztreonam**-avibactam in Enterobacterales is multifactorial and primarily driven by a combination of the following mechanisms:

- Penicillin-Binding Protein 3 (PBP3) Modifications: Insertions of amino acids (e.g., YRIK, YRIN) in PBP3, the primary target of aztreonam, can reduce the binding affinity of the drug.
 This is a significant mechanism, particularly in Escherichia coli.[1][2]
- Overexpression of β-Lactamases: Increased production of certain β-lactamases that can hydrolyze aztreonam, such as AmpC-type cephalosporinases (e.g., CMY-42), can overcome the inhibitory effect of avibactam.[1][3]
- Decreased Outer Membrane Permeability: Alterations or loss of porins, such as OmpC/OmpF in E. coli and OmpK35/OmpK36 in Klebsiella pneumoniae, can restrict the entry of aztreonam into the bacterial cell.[1]



 Increased Drug Efflux: Overexpression of efflux pumps may also contribute to reduced intracellular concentrations of the drug.[1]

Q2: Why is **aztreonam**-avibactam often effective against metallo- β -lactamase (MBL)-producing Enterobacterales?

A2: **Aztreonam** is a monobactam antibiotic that is stable to hydrolysis by MBLs.[1] Avibactam, a non- β -lactam β -lactamase inhibitor, protects **aztreonam** from hydrolysis by co-produced serine- β -lactamases (such as ESBLs, KPC, and AmpC), which are often present in MBL-producing isolates.[1] This combination makes it a viable treatment option for infections caused by these challenging pathogens.

Q3: What are the recommended methods for aztreonam-avibactam susceptibility testing?

A3: Standardized methods for aztreonam-avibactam susceptibility testing include:

- Broth Microdilution (BMD): This is considered the gold standard method.[4]
- Broth Disk Elution (BDE): A CLSI-endorsed method that provides a reliable alternative to BMD.
- Disk Diffusion (DD): A qualitative method to determine susceptibility.
- Gradient Strip (Etest) Method: Provides a quantitative MIC value.[4]
- Strip Stacking and Strip Crossing: These are alternative methods for assessing synergy between aztreonam and ceftazidime-avibactam.

Troubleshooting Guides

Issue 1: Discrepant Aztreonam-Avibactam MIC Results Between Different Testing Methods

Possible Causes:

 Methodological Variations: Different methods (e.g., BMD, Etest, disk diffusion) have inherent variability.



- Inoculum Effect: A higher than standard inoculum can lead to elevated MICs.
- Media Composition: Variations in cation concentration or pH of the Mueller-Hinton agar/broth can affect results.
- Operator Error: Incorrect preparation of antibiotic solutions, improper incubation conditions, or subjective interpretation of results.

Troubleshooting Steps:

- Verify Inoculum Density: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard.
- Quality Control: Run quality control strains with known MICs alongside your test isolates.
- Repeat Testing: Repeat the test using a different method to confirm the initial result.
- Standardize Media: Use cation-adjusted Mueller-Hinton broth/agar from a reputable supplier.
- Review Technique: Carefully review the standard operating procedure for the specific test being performed to ensure adherence to all steps.

Issue 2: An Isolate Appears Susceptible to Aztreonam Alone but Resistant to Aztreonam-Avibactam

Possible Causes:

- This is an unusual finding and may indicate a testing error.
- In rare cases, it could suggest a complex resistance mechanism not yet fully characterized.

Troubleshooting Steps:

- Confirm Isolate Purity: Streak the isolate on a fresh plate to ensure it is a pure culture.
- Repeat Susceptibility Testing: Re-test the isolate with both aztreonam and aztreonamavibactam, preferably by broth microdilution.



- Verify Reagents: Ensure the antibiotic disks, strips, or powders are not expired and have been stored correctly.
- Molecular Characterization: If the result is reproducible, consider whole-genome sequencing to investigate novel resistance mechanisms.

Quantitative Data Summary

Table 1: Aztreonam-Avibactam MIC Values and Resistance Rates in Enterobacterales

Species	Number of Isolates	ATM-AVI MIC₅o (μg/mL)	ATM-AVI MIC90 (μg/mL)	Resistance Rate (%)	Reference(s
E. coli (NDM- CPE)	25	-	-	8.0	[2]
E. coli (NDM/OXA- 48 dual-CPE)	7	-	-	57.1	[2]
MBL- producing Enterobacter ales	64	0.5/4	8/4	-	[5]
Carbapenem- resistant Enterobacter ales	511	≤0.03	0.12	1.6	[6]

Experimental Protocols Protocol 1: PBP3 Gene Sequencing for Detection of Insertions

 DNA Extraction: Extract genomic DNA from a pure overnight culture of the Enterobacterales isolate using a commercial DNA extraction kit.



- PCR Amplification: Amplify the ftsI gene (encoding PBP3) using primers designed to flank the entire coding sequence.
- PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a PCR purification kit.
- Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
- Sequence Analysis: Assemble the forward and reverse sequences and align them to a wild-type ftsl reference sequence (e.g., from E. coli K-12). Identify any insertions, deletions, or point mutations.

Protocol 2: RT-qPCR for AmpC Gene Expression Analysis

- RNA Extraction: Grow the bacterial isolate to mid-log phase with and without an AmpC inducer (e.g., cefoxitin). Extract total RNA using a commercial RNA extraction kit with a DNase treatment step to remove contaminating DNA.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- qPCR: Perform quantitative PCR (qPCR) using primers specific for the ampC gene and a housekeeping gene (e.g., rpoB) for normalization.
- Data Analysis: Calculate the relative expression of the ampC gene using the ΔΔCt method, comparing the expression in the induced and uninduced conditions.

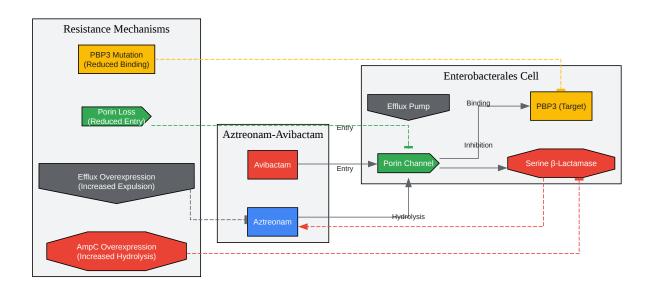
Protocol 3: Outer Membrane Porin (OMP) Analysis

- OMP Extraction: Grow the bacterial isolate to late-log phase. Harvest the cells and lyse them
 using sonication or a French press. Isolate the outer membrane fraction by differential
 centrifugation and solubilize the OMPs with a detergent (e.g., N-lauroylsarcosine).
- SDS-PAGE: Separate the extracted OMPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).



- Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain.
- Analysis: Compare the protein banding pattern of the test isolate to that of a wild-type, susceptible strain. The absence or significant reduction in the intensity of bands corresponding to major porins (e.g., OmpC, OmpF) suggests porin loss.

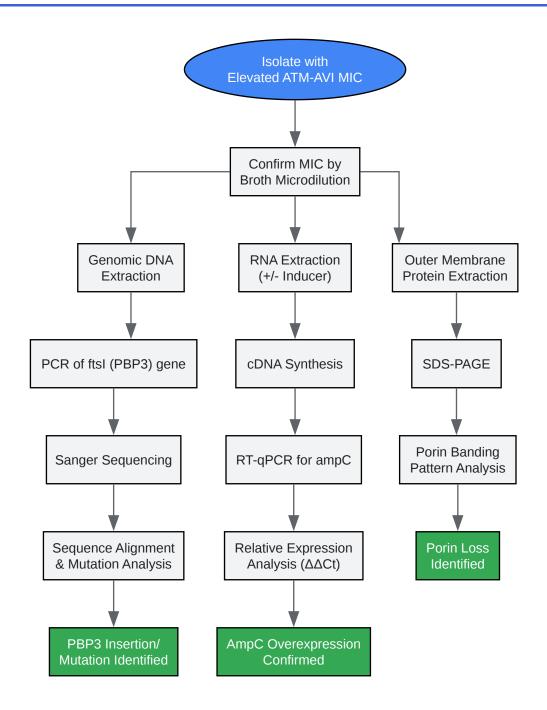
Visualizations



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Caption: Key mechanisms of **aztreonam**-avibactam resistance in Enterobacterales.





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Caption: Workflow for investigating **aztreonam**-avibactam resistance mechanisms.

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